7-Methoxyisoquinoline

概要

説明

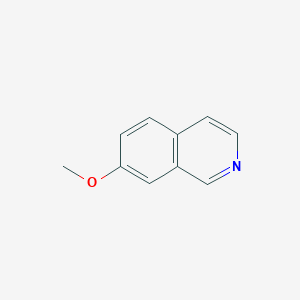

7-Methoxyisoquinoline is an organic compound with the molecular formula C10H9NO. It is a derivative of isoquinoline, characterized by the presence of a methoxy group at the 7th position of the isoquinoline ring. This compound is known for its yellow crystalline appearance and is used in various scientific and industrial applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyisoquinoline typically involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst. This method, pioneered by Takemoto, involves a tandem nucleophilic addition and cyclization process . Another method includes the use of microwave-assisted synthesis, which offers a greener and more sustainable approach .

Industrial Production Methods: Industrial production of this compound often employs solvent-free reaction conditions or the use of ionic liquids to enhance the efficiency and yield of the synthesis process. These methods are designed to be environmentally friendly and cost-effective .

化学反応の分析

Types of Reactions: 7-Methoxyisoquinoline undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Electrophilic substitution reactions are common, where reagents like halogens or nitro groups are introduced into the compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or nitro-substituted derivatives.

科学的研究の応用

Pharmaceutical Development

Drug Design and Synthesis

7-Methoxyisoquinoline serves as a crucial scaffold in the synthesis of bioactive molecules, particularly for developing new drugs targeting neurological disorders. Its derivatives have been explored for their potential as anti-cancer agents and neuroprotective agents . The compound's structure allows for modifications that can enhance pharmacological properties, making it a valuable tool in drug discovery.

Case Study: Anticancer Research

Research has indicated that this compound derivatives exhibit promising anticancer activity. For instance, studies have shown that certain derivatives can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Biological Imaging

Fluorescent Probes

The unique fluorescent properties of this compound make it an excellent candidate for creating probes used in biological imaging. These probes enable researchers to visualize cellular processes in real-time, providing insights into cellular dynamics and disease mechanisms .

Natural Product Synthesis

Synthesis Pathways

this compound is frequently employed in synthesizing natural products, facilitating the development of compounds derived from plant sources with potential therapeutic effects. This application underscores its importance in organic synthesis and medicinal chemistry .

Material Science

Organic Light-Emitting Diodes (OLEDs)

In material science, this compound is utilized in formulating advanced materials such as organic light-emitting diodes (OLEDs). Its incorporation enhances the efficiency and performance of electronic devices, showcasing its versatility beyond traditional pharmaceutical applications .

Research on Inhibitors

Protein Kinase C ζ Inhibition

Recent studies have identified this compound derivatives as potential inhibitors of protein kinase C ζ (PKCζ), which is implicated in various inflammatory diseases, including rheumatoid arthritis. The optimization of these compounds has led to the discovery of highly potent inhibitors that demonstrate efficacy in preclinical models .

Data Tables

作用機序

The mechanism of action of 7-Methoxyisoquinoline involves its interaction with various molecular targets and pathways. It is known to interfere with nuclear factor-κB and mitogen-activated protein kinase/extracellular-signal-regulated kinase pathways, which play crucial roles in viral replication and cancer cell proliferation . Additionally, it inhibits Ca2±mediated fusion, further contributing to its antiviral effects .

類似化合物との比較

Isoquinoline: The parent compound, lacking the methoxy group.

6-Methoxyisoquinoline: Similar structure but with the methoxy group at the 6th position.

8-Methoxyisoquinoline: Methoxy group at the 8th position.

Uniqueness of 7-Methoxyisoquinoline: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 7th position enhances its reactivity and potential therapeutic applications compared to its analogs .

生物活性

7-Methoxyisoquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

This compound, with the molecular formula , is an isoquinoline derivative characterized by a methoxy group at the 7-position. This structural feature is crucial for its biological activity, influencing its interactions with various biological targets.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antiviral Activity : Studies have shown that isoquinoline derivatives possess antiviral properties against various viruses, including influenza and coronaviruses. For example, research indicates that certain isoquinoline derivatives can inhibit viral replication by targeting viral polymerases and other essential proteins .

- Anticancer Properties : Isoquinoline compounds have been explored for their potential in cancer therapy. They may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties, which are beneficial in treating conditions characterized by excessive inflammation .

- Antimicrobial Activity : this compound has shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent .

The mechanisms underlying the biological activities of this compound are complex and multifaceted. Key mechanisms include:

- Inhibition of Viral Replication : By interfering with viral polymerases and disrupting viral protein synthesis, this compound can reduce viral load in infected cells .

- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways, leading to programmed cell death in cancer cells .

- Modulation of Inflammatory Pathways : It may inhibit pro-inflammatory cytokines and signaling pathways such as NF-κB, thereby reducing inflammation .

Data Tables

The following table summarizes some key findings regarding the biological activity of this compound and related compounds:

| Active Compound | Cell Lines/Model | IC50/CC50 Value | Mechanism/Activity | Biological Activity |

|---|---|---|---|---|

| This compound | Vero E6 cells | 12.2 µM | Inhibition of viral replication | Antiviral |

| Isoquinolone Derivative | MDCK cells | 0.2 - 0.6 µM | Inhibition of viral polymerase | Antiviral |

| Berberine (related) | HEC-1-A cells | 165.7 µM | Suppression of NF-κB activation | Antiviral |

| Protoberberine Alkaloids | Various | Varies | Modulation of immune response | Antiviral |

Case Studies

- Antiviral Studies : A study investigating the antiviral efficacy of isoquinolone derivatives found that compounds similar to this compound exhibited significant inhibition against influenza viruses. The effective concentration (EC50) values ranged from 0.2 to 0.6 μM, demonstrating potent antiviral activity while maintaining low cytotoxicity .

- Cancer Research : Another study focused on the anticancer properties of isoquinolines demonstrated that treatment with these compounds led to reduced viability in various cancer cell lines, suggesting their potential as therapeutic agents for cancer treatment.

- Anti-inflammatory Research : Research highlighted the anti-inflammatory effects of isoquinolines, showing that they could significantly reduce levels of pro-inflammatory cytokines in vitro, indicating their potential utility in inflammatory diseases.

特性

IUPAC Name |

7-methoxyisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-12-10-3-2-8-4-5-11-7-9(8)6-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNNUXNXZDJVGSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344085 | |

| Record name | 7-Methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39989-39-4 | |

| Record name | 7-Methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Methoxyisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 7-Methoxyisoquinoline?

A1: The molecular formula of this compound is C10H9NO, and its molecular weight is 159.19 g/mol.

Q2: Can you provide some information on the spectroscopic data available for this compound?

A2: While specific spectroscopic data is not extensively discussed in the provided research papers, it's important to note that techniques like NMR (Nuclear Magnetic Resonance) spectroscopy, IR (Infrared) spectroscopy, and Mass Spectrometry are commonly employed to characterize and confirm the structure of organic compounds like this compound.

Q3: The research mentions the synthesis of 2-amino-3-methyl-3H-imidazo[4,5-h]isoquinoline from this compound. Could you elaborate on the significance of this synthesis?

A3: The synthesis of 2-amino-3-methyl-3H-imidazo[4,5-h]isoquinoline from this compound is significant because it yields an isomer of IQ, a potent mutagen found in cooked meat [, ]. Understanding the synthesis of such compounds is crucial for developing analytical methods for food safety and studying their potential health risks.

Q4: One study discusses the use of this compound in synthesizing a conformationally constrained didemnin B analog. What is the rationale behind this approach?

A4: Didemnin B is a naturally occurring cyclic depsipeptide known for its antitumor and antiviral activities. Researchers synthesized conformationally constrained analogs of didemnin B by replacing the N,O-dimethyltyrosine residue with L-1,2,3,4-tetrahydro-7-methoxyisoquinoline-3-carboxylic acid (MeO-Tic) []. This modification aimed to constrain the molecule's conformation while mimicking the original N,O-dimethylated tyrosine, potentially influencing the analog's biological activity and providing insights into the structure-activity relationship of didemnin B.

Q5: One study mentions that 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide is a potent and selective inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4). Can you explain the significance of IRAK4 inhibition?

A6: IRAK4 plays a crucial role in mediating the signaling pathways of various inflammatory and immune responses []. Inhibiting IRAK4 has shown potential in treating chronic inflammatory and autoimmune disorders. The discovery and development of potent and selective IRAK4 inhibitors like 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide are crucial for advancing therapeutic options for these conditions.

Q6: The development of 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide involved fragment-based drug design. Could you elaborate on this process?

A7: Fragment-based drug design is a powerful approach in drug discovery where small molecules ("fragments") that bind to specific regions of a target protein are identified and then optimized into more potent and drug-like molecules []. In the case of 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide, researchers started with a micromolar hit identified from a fragment library and optimized it through iterative chemical modifications, guided by structural information from co-crystal structures with IRAK4. This process led to a significant increase in potency and the development of a clinical candidate with suitable pharmacokinetic properties.

Q7: What challenges were encountered during the large-scale synthesis of 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide, and how were they addressed?

A8: The large-scale synthesis of 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide presented challenges related to scalability, cost-effectiveness, and impurity control []. Researchers developed an improved process involving optimized reaction conditions, alternative reagents, and efficient purification methods to overcome these challenges and enable the production of the compound on a larger scale for further development and clinical trials.

Q8: The research mentions QSAR studies comparing Ledipasvir, Coumarin, [(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide, and 5-Azaquinazoline. What is the purpose of these studies, and what insights were gained?

A9: QSAR (Quantitative Structure-Activity Relationship) studies analyze the relationship between the structure of a molecule and its biological activity []. In this case, the QSAR analysis comparing the four compounds likely aimed to identify structural features contributing to their anti-inflammatory activity and predict the activity of similar compounds. The study highlighted the importance of factors like solubility, hydrophobicity, and binding affinity to IRAK4 in designing effective anti-inflammatory agents.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。